molecular formula C16H17N3O2S2 B5775702 METHYL 2-{[(PYRIDIN-2-YLMETHYL)CARBAMOTHIOYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

METHYL 2-{[(PYRIDIN-2-YLMETHYL)CARBAMOTHIOYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE

Cat. No.: B5775702
M. Wt: 347.5 g/mol
InChI Key: CORVVGHWWSGABV-UHFFFAOYSA-N
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Description

METHYL 2-{[(PYRIDIN-2-YLMETHYL)CARBAMOTHIOYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a cyclopenta[b]thiophene core, which is a fused ring system containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[(PYRIDIN-2-YLMETHYL)CARBAMOTHIOYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopenta[b]thiophene Core: This step involves the cyclization of a suitable precursor, such as a substituted thiophene, under acidic or basic conditions.

    Introduction of the Pyridin-2-ylmethyl Group: This step involves the nucleophilic substitution of a halogenated precursor with pyridin-2-ylmethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[(PYRIDIN-2-YLMETHYL)CARBAMOTHIOYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

METHYL 2-{[(PYRIDIN-2-YLMETHYL)CARBAMOTHIOYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of METHYL 2-{[(PYRIDIN-2-YLMETHYL)CARBAMOTHIOYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-{[(PYRIDIN-2-YLMETHYL)CARBAMOTHIOYL]AMINO}-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its specific structural features, such as the presence of the pyridin-2-ylmethyl group and the carbamothioyl moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

methyl 2-(pyridin-2-ylmethylcarbamothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S2/c1-21-15(20)13-11-6-4-7-12(11)23-14(13)19-16(22)18-9-10-5-2-3-8-17-10/h2-3,5,8H,4,6-7,9H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CORVVGHWWSGABV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=S)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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